molecular formula C6H9NO2S2 B3058307 3-(2-Methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 88850-32-2

3-(2-Methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B3058307
CAS No.: 88850-32-2
M. Wt: 191.3 g/mol
InChI Key: GWQVMKJMRPYEMR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolidine ring, which is a five-membered ring containing two heteroatoms (nitrogen and sulfur). The 2-methoxyethyl group would be attached to one of the carbon atoms in the ring .


Chemical Reactions Analysis

Thiazolidines, like the one in this compound, can undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo ring-opening reactions under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents on the thiazolidine ring. In general, we can expect that it would have similar properties to other thiazolidine derivatives, which are typically solid at room temperature and have relatively low melting points .

Scientific Research Applications

Chemical Structure and Synthesis Development

3-(2-Methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the family of 1,3-thiazolidin-4-ones, a class of compounds known for their significant pharmacological importance and presence in commercial pharmaceuticals. The synthesis of this nucleus and its functionalized analogs, such as glitazones and rhodanines, has historical roots dating back to the mid-nineteenth century. Over time, advancements in synthetic methodologies, including green chemistry approaches, have been developed to obtain these compounds efficiently. These efforts underscore the compound's biological potential and its relevance to medicinal chemistry, promising future developments in various disease treatments (Santos, Jones Jr., & Silva, 2018).

Biological Applications and Pharmacological Significance

The pharmacological relevance of this compound and related derivatives is broad, spanning multiple therapeutic areas. These compounds exhibit diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antioxidant activities. Such versatility is attributed to the thiazolidine core, which acts as a scaffold for developing new drug candidates. Various synthetic approaches, including multicomponent reactions and green chemistry, have been employed to enhance their selectivity, purity, and pharmacokinetic profiles, making these derivatives potent candidates for future drug development (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

Recent studies have further explored the bioactivity of thiazolidin-4-ones, providing new insights into their potential as efficacious drug agents. These investigations have highlighted the influence of various substituents on the molecules' biological activities, aiding in the optimization of thiazolidin-4-one derivatives as more efficient therapeutic agents. This ongoing research supports the continued exploration and rational design of new small molecules with enhanced biological activity among thiazolidin-4-one derivatives, potentially leading to novel treatments for a variety of conditions (Mech, Kurowska, & Trotsko, 2021).

Safety and Hazards

As with any chemical compound, handling “3-(2-Methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one” would require appropriate safety precautions. It’s important to use personal protective equipment and to avoid inhalation, ingestion, or skin contact with the compound .

Future Directions

The study of thiazolidine derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the biological activity of this compound and its potential uses in medicine or other applications .

Properties

IUPAC Name

3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S2/c1-9-3-2-7-5(8)4-11-6(7)10/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQVMKJMRPYEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CSC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572461
Record name 3-(2-Methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88850-32-2
Record name 3-(2-Methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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